molecular formula C9H19NO2 B1611113 TERT-BUTYL N-TERT-BUTYLCARBAMATE CAS No. 71872-03-2

TERT-BUTYL N-TERT-BUTYLCARBAMATE

Cat. No.: B1611113
CAS No.: 71872-03-2
M. Wt: 173.25 g/mol
InChI Key: KYDJQJAIHCVQPO-UHFFFAOYSA-N
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Description

TERT-BUTYL N-TERT-BUTYLCARBAMATE, also known as tert-Butyl carbamate, is an organic compound with the molecular formula C5H11NO2. It is a white to slightly yellow crystalline solid that is soluble in methylene chloride, chloroform, and alcohols. This compound is commonly used in organic synthesis, particularly as a protecting group for amines in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

TERT-BUTYL N-TERT-BUTYLCARBAMATE can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with phosgene, followed by the addition of ammonia or an amine. Another method involves the reaction of tert-butyl isocyanate with an alcohol or phenol .

Industrial Production Methods

In industrial settings, this compound is often produced by the reaction of di-tert-butyl dicarbonate with ammonia or an amine. This method is preferred due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-TERT-BUTYLCARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tert-butyl alcohol, carbon dioxide, and various substituted carbamates .

Scientific Research Applications

TERT-BUTYL N-TERT-BUTYLCARBAMATE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • tert-Butyl carbazate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

TERT-BUTYL N-TERT-BUTYLCARBAMATE is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for amines in various synthetic applications. Its bulky tert-butyl group provides steric hindrance, which enhances its stability compared to other carbamates .

Properties

IUPAC Name

tert-butyl N-tert-butylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2,3)10-7(11)12-9(4,5)6/h1-6H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDJQJAIHCVQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552235
Record name tert-Butyl tert-butylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71872-03-2
Record name tert-Butyl tert-butylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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